molecular formula C9H14BClFNO2 B1378858 {4-[(Dimethylamino)methyl]-3-fluorophenyl}boronic acid hydrochloride CAS No. 1485417-92-2

{4-[(Dimethylamino)methyl]-3-fluorophenyl}boronic acid hydrochloride

Cat. No. B1378858
M. Wt: 233.48 g/mol
InChI Key: DVDVVRWHHOBPEU-UHFFFAOYSA-N
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Description

“{4-[(Dimethylamino)methyl]-3-fluorophenyl}boronic acid hydrochloride” is a chemical compound with the CAS Number: 1485417-92-2 . It has a molecular weight of 233.48 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H13BFNO2.ClH/c1-12(2)6-7-3-4-8(10(13)14)5-9(7)11;/h3-5,13-14H,6H2,1-2H3;1H . This indicates that the compound consists of carbon ©, hydrogen (H), boron (B), fluorine (F), nitrogen (N), oxygen (O), and chlorine (Cl) atoms.


Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature .

Scientific Research Applications

Recognition and Sensing Applications

The compound's boronic acid moiety allows for selective recognition and sensing of various analytes. Research has demonstrated its utility in constructing sensors for detecting fluoride ions, with significant changes in optical properties upon analyte binding, indicating potential for environmental monitoring and diagnostic applications (Wade & Gabbaï, 2009). Additionally, its interaction with hydrophilic amino and N,N-dimethylamino compounds highlights its capability in selective recognition, crucial for biochemical separations and analysis (Sawada et al., 2000).

Fluorescence Probes for Biological and Chemical Detection

The compound's framework has been adapted to develop fluorescent probes for saccharides, leveraging the boronic acid group's affinity for diols. This property is instrumental in creating sensors that can operate at physiological pH, making them suitable for glucose monitoring and other applications requiring saccharide detection (Dicesare & Lakowicz, 2002). Such probes offer potential for non-enzymatic glucose sensing in diabetes management.

Material Science and Hydrogel Development

The compound's ability to covalently bond with polymers and other materials, facilitated by its boronic acid group, is leveraged in creating smart materials. For instance, it has been used to synthesize glucose-sensing materials that operate at physiological pH, indicating potential applications in biotechnology and medical devices (Das et al., 2003).

Organic Synthesis and Drug Development

In organic synthesis, boronic acids, including derivatives of the compound , are pivotal in Suzuki cross-coupling reactions. This reaction is a cornerstone in constructing complex organic molecules, including pharmaceuticals, indicating the compound's relevance in drug development and synthesis of biologically active compounds (Hayik et al., 2004).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

[4-[(dimethylamino)methyl]-3-fluorophenyl]boronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BFNO2.ClH/c1-12(2)6-7-3-4-8(10(13)14)5-9(7)11;/h3-5,13-14H,6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVDVVRWHHOBPEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)CN(C)C)F)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{4-[(Dimethylamino)methyl]-3-fluorophenyl}boronic acid hydrochloride

CAS RN

1485417-92-2
Record name {4-[(dimethylamino)methyl]-3-fluorophenyl}boronic acid hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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